Ginsenosid Ra1

Übersicht

Beschreibung

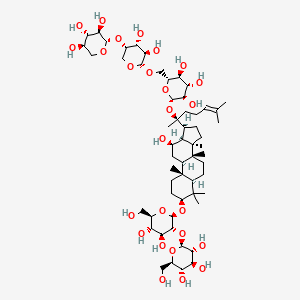

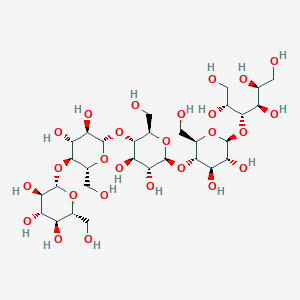

Ginsenoside Ra1 is a triterpenoid saponin compound found in the roots of Panax ginseng, a medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components responsible for the pharmacological properties of ginseng, which include anti-inflammatory, anti-cancer, and neuroprotective effects . Ginsenoside Ra1 is one of the many ginsenosides that contribute to the therapeutic benefits of ginseng.

Wissenschaftliche Forschungsanwendungen

Ginsenosid Ra1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung in der Untersuchung der Ginsenosidbiosynthese und der Stoffwechselwege verwendet.

Biologie: Untersucht wird seine Rolle in der zellulären Signaltransduktion und Genexpression.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere molekulare Ziele und Pfade. Es moduliert zelluläre Signaltransduktionswege, einschließlich der Hemmung der Protein-Tyrosin-Kinase-Aktivierung, die eine Rolle bei Zellproliferation und Apoptose spielt . Darüber hinaus beeinflusst this compound die Expression von Genen, die an Entzündungen und oxidativem Stress beteiligt sind .

Wirkmechanismus

Target of Action

Ginsenoside Ra1, a component from ginseng, primarily targets protein tyrosine kinase (PTK) . PTK plays a crucial role in various cellular processes, including cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

Ginsenoside Ra1 interacts with its primary target, PTK, by inhibiting its activation induced by hypoxia/reoxygenation . This interaction results in changes in the cellular processes regulated by PTK, potentially influencing cell growth, differentiation, and apoptosis.

Pharmacokinetics

It’s known that ginsenosides, including ra1, are absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . The bioavailability of Ginsenoside Ra1 could be influenced by factors such as the efficiency of absorption and metabolism.

Action Environment

The action, efficacy, and stability of Ginsenoside Ra1 can be influenced by various environmental factors. For instance, the absorption and metabolism of Ginsenoside Ra1, which can impact its bioavailability and efficacy, can be influenced by factors such as the pH level and microbial composition of the gastrointestinal tract. Additionally, factors such as temperature and humidity could potentially influence the stability of Ginsenoside Ra1 .

Safety and Hazards

Zukünftige Richtungen

With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new directions for functional studies of the predicted genes related to ginsenoside production and its regulation .

Biochemische Analyse

Biochemical Properties

Ginsenoside Ra1 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Ginsenoside Ra1 has been shown to interact with glycosyltransferases, which are enzymes involved in the biosynthesis of ginsenosides . These interactions are crucial for the formation and modification of ginsenosides, affecting their pharmacological properties. Additionally, Ginsenoside Ra1 can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways and metabolic processes.

Cellular Effects

Ginsenoside Ra1 exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Ginsenoside Ra1 can activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis . This activation can lead to increased glucose uptake and fatty acid oxidation, enhancing cellular metabolism. Furthermore, Ginsenoside Ra1 has been shown to affect the expression of genes involved in inflammation and apoptosis, thereby modulating immune responses and cell survival.

Molecular Mechanism

The molecular mechanism of Ginsenoside Ra1 involves its interactions with various biomolecules, leading to changes in their activity and function. Ginsenoside Ra1 can bind to specific receptors on the cell surface, initiating a cascade of signaling events that result in the activation or inhibition of downstream pathways . For instance, Ginsenoside Ra1 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This inhibition can reduce the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, Ginsenoside Ra1 can modulate the activity of enzymes involved in cellular metabolism, such as AMPK, leading to changes in energy production and utilization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ginsenoside Ra1 can vary over time, depending on its stability, degradation, and long-term impact on cellular function. Studies have shown that Ginsenoside Ra1 is relatively stable under physiological conditions, maintaining its activity over extended periods . Its degradation can occur under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have demonstrated that Ginsenoside Ra1 can exert sustained effects on cellular function, including prolonged activation of metabolic pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of Ginsenoside Ra1 in animal models can vary with different dosages. At low doses, Ginsenoside Ra1 has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have identified threshold effects, where the benefits of Ginsenoside Ra1 are observed up to a certain dosage, beyond which the adverse effects become more pronounced. These findings highlight the importance of determining the optimal dosage for therapeutic applications of Ginsenoside Ra1.

Metabolic Pathways

Ginsenoside Ra1 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the biosynthesis and degradation of ginsenosides, such as glycosyltransferases and cytochrome P450 enzymes . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular metabolism. Additionally, Ginsenoside Ra1 can modulate the activity of enzymes involved in energy production, such as AMPK, enhancing cellular energy homeostasis.

Transport and Distribution

The transport and distribution of Ginsenoside Ra1 within cells and tissues are mediated by specific transporters and binding proteins. Ginsenoside Ra1 can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, Ginsenoside Ra1 can bind to specific proteins, facilitating its distribution to various cellular compartments. These interactions can influence the localization and accumulation of Ginsenoside Ra1, affecting its activity and function.

Subcellular Localization

Ginsenoside Ra1 exhibits specific subcellular localization, which can impact its activity and function. It has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of Ginsenoside Ra1 can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. For instance, Ginsenoside Ra1 can be targeted to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, its localization to the nucleus can influence gene expression and cellular signaling pathways.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Ginsenosid Ra1 beinhaltet die Extraktion und Reinigung aus den Wurzeln von Panax ginseng. Der Prozess umfasst in der Regel die folgenden Schritte:

Extraktion: Die Wurzeln von Panax ginseng werden getrocknet und zu einem feinen Pulver gemahlen. Das Pulver wird dann einer Lösemittelextraktion mit Ethanol oder Methanol unterzogen.

Reinigung: Der Rohextrakt wird mithilfe chromatographischer Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um this compound zu isolieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann durch biotechnologische Verfahren wie Stoffwechselingenieurwesen und synthetische Biologie erreicht werden. Mikrobielle Chassis wie Saccharomyces cerevisiae werden gentechnisch so verändert, dass sie Ginsenoside produzieren, indem sie Schlüsselenzyme in die biosynthetischen Pfade einbringen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ginsenosid Ra1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Positionen am Ginsenosidmolekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig nukleophile Reagenzien unter milden sauren oder basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Ginsenosidderivate mit veränderten pharmakologischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Ginsenosid Ra1 wird mit anderen Ginsenosiden wie Ginsenosid Rg1, Rb1 und Re verglichen. Während alle Ginsenoside eine gemeinsame Triterpenoidstruktur aufweisen, unterscheiden sie sich in der Anzahl und Position der Zuckerreste, die an das Aglykon gebunden sind. Diese strukturelle Variation führt zu Unterschieden in ihren pharmakologischen Aktivitäten .

Ähnliche Verbindungen:

- Ginsenosid Rg1

- Ginsenosid Rb1

- Ginsenosid Re

- Ginsenosid Rh1

- Ginsenosid F2

This compound ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das zu seinen besonderen biologischen Aktivitäten beiträgt .

Eigenschaften

IUPAC Name |

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXBSSOCCPAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Ra1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83459-41-0 | |

| Record name | Ginsenoside Ra1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)